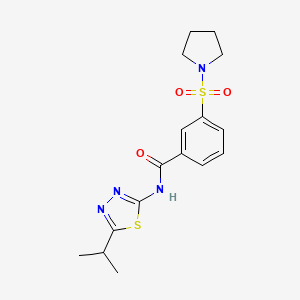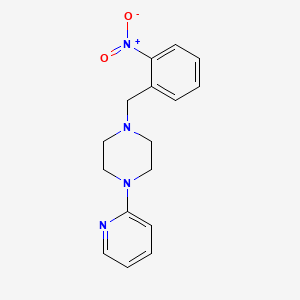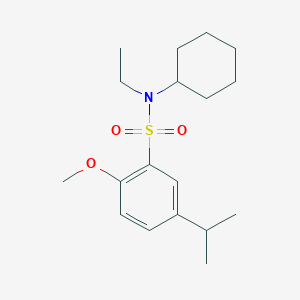![molecular formula C17H18ClNOS B5702268 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by Pfizer, Inc. and has since been used extensively in scientific research to study the cannabinoid receptor system.
作用機序
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. Activation of the CB1 receptor by this compound leads to a variety of downstream effects, including inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK), and modulation of ion channels. These effects ultimately lead to the physiological and biochemical effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and appetite-stimulating effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.
実験室実験の利点と制限
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments is its potency and specificity for the cannabinoid receptors. This allows for precise and controlled activation of the receptor system. However, one limitation is its potential for off-target effects, as it has been shown to interact with other receptors such as the TRPV1 receptor.
将来の方向性
There are many potential future directions for research involving 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the cannabinoid receptor system and its role in various physiological processes. Additionally, further research is needed to fully understand the potential side effects and limitations of using this compound in lab experiments.
合成法
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide involves the reaction of 4-chlorothiophenol with 2,5-dimethylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product.
科学的研究の応用
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used extensively in scientific research to study the cannabinoid receptor system. It has been shown to be a potent agonist of both the CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. This compound has been used to study the effects of cannabinoid receptor activation on a variety of physiological processes, including pain, inflammation, and appetite regulation.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-4-13(2)16(11-12)19-17(20)9-10-21-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITASSDHNWSPUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
